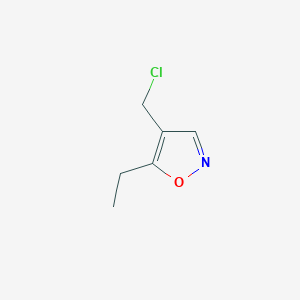

4-(Chloromethyl)-5-ethylisoxazole

説明

Overview of Isoxazole (B147169) Ring Systems in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary chemical research. nanobioletters.commdpi.com This structural motif is not only prevalent in numerous natural products but has also been integrated into a multitude of synthetic compounds with significant applications. mdpi.comlifechemicals.com The unique electronic and steric properties of the isoxazole ring, arising from the electronegativity of the nitrogen and oxygen atoms and the sp2 hybridized carbons, allow it to act as a versatile pharmacophore. mdpi.comnih.gov

In medicinal chemistry, the isoxazole scaffold is a key component in a wide array of therapeutic agents. nanobioletters.comnih.govnih.gov Its presence in marketed drugs highlights its importance in treating a range of conditions. nih.govnih.gov The isoxazole ring's ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective component for binding to biological targets. mdpi.com Researchers continue to explore new isoxazole derivatives due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

The following table provides a summary of key attributes of the isoxazole ring system:

| Property | Description |

| Structure | Five-membered aromatic ring with one nitrogen and one oxygen atom in adjacent positions. |

| Aromaticity | Possesses aromatic character, influencing its reactivity and stability. |

| Reactivity | Can undergo various reactions, including electrophilic and nucleophilic substitutions, allowing for diverse functionalization. researchgate.net |

| Biological Significance | A common scaffold in pharmaceuticals and agrochemicals due to its wide range of biological activities. nanobioletters.comresearchgate.net |

Strategic Importance of Functionalized Isoxazoles in Advanced Synthetic Pathways

Functionalized isoxazoles are highly valued as intermediates in advanced synthetic pathways due to the isoxazole ring's ability to act as a stable platform for chemical modifications and as a precursor to other functional groups. lifechemicals.comresearchgate.net The ring system's stability allows for the manipulation of substituents at various positions without cleaving the ring, enabling the construction of complex molecules. researchgate.net

One of the key synthetic utilities of the isoxazole ring is its role as a "masked" form of other functional groups. researchgate.net Under specific reaction conditions, the isoxazole ring can be opened to yield difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, γ-amino alcohols, and β-hydroxy nitriles. lifechemicals.comresearchgate.net This strategic unmasking provides a powerful tool for chemists to introduce complex functionalities late in a synthetic sequence.

The development of new synthetic methodologies, including transition metal-catalyzed reactions, has further expanded the toolkit for creating diverse isoxazole derivatives. nih.govresearchgate.net These methods allow for precise and regioselective functionalization, which is crucial for building molecules with specific properties for applications in drug discovery and materials science. nih.gov The ability to introduce a variety of functional groups onto the isoxazole core makes these compounds valuable building blocks for creating libraries of molecules for high-throughput screening. lifechemicals.com

Genesis of Research Interest in 4-(Chloromethyl)-5-ethylisoxazole within Heterocyclic Chemistry

While the broader class of functionalized isoxazoles is of significant research interest, specific public domain research findings and detailed chemical data for this compound are not widely documented in major chemical databases. The compound's name suggests a specific substitution pattern on the isoxazole ring: a chloromethyl group at the 4-position and an ethyl group at the 5-position.

The potential research interest in a compound like this compound would likely stem from its utility as a synthetic intermediate. The chloromethyl group is a reactive handle that can be used to introduce a variety of other functionalities through nucleophilic substitution reactions. This would allow for the elaboration of the isoxazole core into more complex molecules. For instance, the chlorine atom can be displaced by nucleophiles such as amines, thiols, and cyanides to create new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

Given the established importance of other chloromethylated isoxazoles, such as 4-Chloromethyl-3,5-dimethylisoxazole, in synthetic reactions like isoxazole annulation, it is plausible that this compound could serve a similar role as a building block in organic synthesis. sigmaaldrich.com However, without specific published research, its precise applications and the genesis of any specific research interest remain speculative.

The following data tables provide available information for this compound and a closely related, documented compound for comparison.

Chemical Data for this compound Note: Data for this specific compound is not readily available in public databases.

| Identifier | Value |

|---|---|

| Molecular Formula | C6H8ClNO |

| Molecular Weight | 145.59 g/mol |

| CAS Number | Not Assigned |

| Physical Form | Not Documented |

| Melting Point | Not Documented |

| Boiling Point | Not Documented |

| Density | Not Documented |

Chemical Data for the Related Compound: 4-(chloromethyl)-3-ethyl-5-methylisoxazole

| Identifier | Value |

|---|---|

| Molecular Formula | C7H10ClNO chemsynthesis.com |

| Molecular Weight | 159.615 g/mol chemsynthesis.com |

| CAS Number | Not Assigned chemsynthesis.com |

| Physical Form | Not Available |

| Melting Point | Not Available chemsynthesis.com |

| Boiling Point | Not Available chemsynthesis.com |

| Density | Not Available chemsynthesis.com |

Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-5-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWDGJXNWXPKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 5 Ethylisoxazole

Historical Development of Synthetic Approaches to Isoxazole (B147169) Derivatives

The field of isoxazole chemistry began in earnest with the work of Claisen in 1903, who first synthesized the parent isoxazole ring. nih.gov Historically, the most fundamental and enduring method for constructing the isoxazole ring is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This approach, often called the Claisen isoxazole synthesis, laid the groundwork for decades of research.

Another foundational method that has become exceptionally important is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govnih.gov This method is particularly powerful due to its modularity and the high degree of control it can offer. Over the years, significant advancements have focused on improving the efficiency, regioselectivity, and substrate scope of these classical reactions. The development of metal-catalyzed reactions, particularly with copper and ruthenium, has enabled milder reaction conditions and provided access to a wider array of substituted isoxazoles that were previously difficult to synthesize. nih.govrsc.orgorganic-chemistry.org These historical developments form the basis of the more refined strategies used today for producing complex molecules like 4-(Chloromethyl)-5-ethylisoxazole.

Precursor Design and Strategic Selection for this compound Synthesis

The synthesis of this compound necessitates a careful selection of starting materials (precursors) that can be assembled to form the target structure with the correct substituent pattern. The core challenge lies in introducing the ethyl group at the C5 position and the chloromethyl group at the C4 position.

Precursor design is dictated by the chosen synthetic route, most commonly a cycloaddition pathway. For a nitrile oxide cycloaddition, two general precursor combinations are possible:

Ethyl-substituted nitrile oxide and a chloromethyl-containing alkyne: For example, propanenitrile oxide (generated in situ from its corresponding aldoxime) could be reacted with 3-chloro-1-propyne (propargyl chloride).

A simple nitrile oxide and a more complex alkyne: For instance, formonitrile oxide could be reacted with 1-chloropent-2-yne.

The choice between these strategies depends on the commercial availability of the precursors, their stability, and the anticipated regiochemical outcome of the cycloaddition reaction.

Regioselectivity—the control over the orientation of substituents on the final isoxazole ring—is the most critical aspect of synthesizing this compound. In 1,3-dipolar cycloadditions of nitrile oxides and unsymmetrical alkynes, two regioisomeric products can potentially form.

Several strategies are employed to control this outcome:

Solvent Effects: The choice of solvent can influence the reaction pathway. For example, in the addition of hydroxylamine to acetylenic ketones, the regioselectivity can be controlled by the solvent system, with different solvents favoring either 1,4- or 1,2-addition mechanisms, which ultimately determines the final isoxazole structure. researchgate.net

Catalysis: Transition metal catalysts, such as those based on copper(I) or ruthenium, are widely used to enforce high regioselectivity in cycloaddition reactions. nih.govorganic-chemistry.org These catalysts can coordinate to one of the reactants, directing the approach of the other and favoring the formation of a single regioisomer.

Substrate Control: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a significant role. Electron-withdrawing or electron-donating groups can polarize the reactants in a way that favors one orientation over the other. nih.gov Similarly, bulky substituents can sterically hinder one reaction pathway, thereby promoting the other. researchgate.net For instance, developing methodologies for the regioselective synthesis of isoxazoles from β-enamino diketones has shown that regiochemistry can be controlled by the structure of the precursor itself. nih.gov

Achieving a high yield of this compound requires meticulous optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. The goal is to maximize the conversion of starting materials to the desired product while minimizing the formation of side products, such as the undesired regioisomer or polymeric materials.

The table below summarizes key factors that are typically optimized to ensure high-yield production in isoxazole synthesis.

| Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst | Increases reaction rate and controls regioselectivity. | Screening different metal catalysts (e.g., Cu(I), Ru complexes) and ligands. Adjusting catalyst loading is crucial; higher loading can sometimes improve selectivity. nih.gov |

| Solvent | Affects solubility of reactants and can influence the transition state, impacting regioselectivity and rate. | Testing a range of solvents with varying polarities (e.g., CH2Cl2, THF, water, ionic liquids). researchgate.netchemrxiv.org |

| Temperature | Influences reaction rate. Higher temperatures can sometimes lead to side reactions or decomposition. | Running the reaction at the lowest temperature that allows for a reasonable rate. Some modern catalytic systems operate efficiently at room temperature. chemrxiv.org |

| Base | Used for in situ generation of nitrile oxides from hydroximoyl halides or nitroalkanes. | Selecting an appropriate organic or inorganic base (e.g., triethylamine (B128534), sodium bicarbonate) and optimizing its stoichiometry to ensure efficient nitrile oxide formation without promoting side reactions. researchgate.netnih.gov |

| Reaction Time | Ensures complete conversion of starting materials. | Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint. |

Advanced Synthetic Protocols for the Production of this compound

Modern organic synthesis offers several advanced methods that can be applied to construct the this compound scaffold with high efficiency and selectivity.

The [3+2] cycloaddition reaction is the most prominent and versatile strategy for synthesizing the isoxazole ring. nih.govrsc.org This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

For isoxazole synthesis, the classic [3+2] cycloaddition involves a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile. nih.gov The reaction with an alkyne directly yields the aromatic isoxazole ring. One of the major advantages of this approach is its convergence; the two key fragments of the molecule are brought together in a single, ring-forming step. Recent advances include the development of powerful catalytic systems that proceed under mild conditions and tolerate a wide variety of functional groups, making this method highly adaptable for complex targets. organic-chemistry.orgmdpi.com

The nitrile oxide cycloaddition is the most common and practical application of the [3+2] cycloaddition strategy for isoxazole synthesis. nih.govchemrxiv.org Nitrile oxides are highly reactive intermediates that are typically generated in situ to avoid dimerization or decomposition. A common method for their generation is the base-promoted dehydrohalogenation of hydroximoyl halides or the dehydration of primary nitroalkanes. researchgate.netorgsyn.org

A plausible synthetic route to this compound via this method would involve the reaction of a nitrile oxide with a suitably substituted alkyne. For example, reacting ethyl nitrile oxide (generated in situ) with propargyl chloride. The regiochemical outcome of such a reaction would be paramount and would likely depend on the precise conditions, including the potential use of a ruthenium or copper catalyst to direct the formation of the desired 4,5-disubstituted product. nih.gov Intramolecular versions of this reaction (INOC) are also powerful, where the nitrile oxide and alkyne moieties are part of the same molecule, often leading to complex fused-ring systems with high stereocontrol. researchgate.net

Electrophilic Chloromethylation of Isoxazoles

The introduction of a chloromethyl group onto a pre-formed isoxazole ring via electrophilic aromatic substitution is a direct, albeit challenging, synthetic route. The isoxazole ring is considered electron-deficient, which can render electrophilic substitution difficult. However, the C4 position is the most nucleophilic and thus the most likely site for substitution.

One of the established methods for introducing a chloro-substituent at the 4-position of an isoxazole ring involves the use of sulfuryl chloride (SO₂Cl₂). For instance, the reaction of 5-chloromethyl-3-hydroxyisoxazole with sulfuryl chloride in benzene (B151609) under reflux conditions has been shown to yield the 4-chloro-5-chloromethyl-3-hydroxyisoxazole (B8286450) derivative. prepchem.com This demonstrates the feasibility of electrophilic halogenation at the C4 position.

While direct chloromethylation of a simple 5-ethylisoxazole (B1628975) is not widely documented, related procedures offer insight. The chloromethylation of aromatic compounds often employs reagents like methoxyacetyl chloride (MAC) or chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov These reactions proceed through the formation of a highly reactive electrophile, presumed to be the methoxymethyl cation (CH₃OCH₂⁺) or a related ion pair. nih.gov Applying this to a 5-ethylisoxazole would theoretically involve the reaction with a chloromethylating agent and a suitable catalyst. However, such methods can suffer from low yields and the limited availability of the starting isoxazole. orgsyn.org

An alternative to direct chloromethylation is a two-step process involving formylation followed by reduction and chlorination, or the direct functionalization of a 4-unsubstituted isoxazole. The iodination at the 4-position of isoxazoles, a related electrophilic halogenation, is known to proceed efficiently with N-iodosuccinimide (NIS) in trifluoroacetic acid, suggesting that the C4 position is accessible to electrophilic attack. mdpi.com

Table 1: Reagents for Electrophilic Substitution on Isoxazoles

| Reaction Type | Reagent | Position of Substitution | Reference |

| Chlorination | Sulphuryl Chloride (SO₂Cl₂) | C4 | prepchem.com |

| Iodination | N-Iodosuccinimide (NIS) | C4 | mdpi.com |

| Chloromethylation (General) | Methoxyacetyl Chloride (MAC) / AlCl₃ | Aromatic Rings | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient strategy for constructing heterocyclic rings like isoxazoles. nih.gov These reactions are prized for their atom and step economy, aligning well with the principles of green chemistry. nih.govnih.gov

A common MCR for the synthesis of isoxazole derivatives is the three-component condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. nih.govresearchgate.net This approach has been used to generate a wide variety of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.org

To conceptually synthesize this compound via an MCR, specific starting materials would be required. The synthesis would likely proceed through the reaction of:

A β-dicarbonyl compound to provide the C5-ethyl group, such as ethyl 3-oxopentanoate (B1256331).

An aldehyde equivalent to introduce the C4-chloromethyl group, such as chloroacetaldehyde (B151913) or a precursor.

Hydroxylamine to provide the nitrogen and oxygen atoms for the isoxazole ring.

The reaction mechanism typically involves the initial formation of an oxime from the β-ketoester and hydroxylamine. This is followed by a Knoevenagel condensation with the aldehyde, and subsequent intramolecular cyclization and dehydration to yield the final isoxazole product. mdpi.com Various catalysts, including mild bases and organocatalysts, have been employed to facilitate these transformations. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of isoxazoles is increasingly being guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of benign solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions. nih.govrsc.org

MCRs are inherently green as they often reduce the number of synthetic steps and purification stages, minimizing waste. nih.gov Furthermore, the development of metal-free synthetic routes is a significant focus, avoiding the cost, toxicity, and waste associated with many metal catalysts like copper or ruthenium that are traditionally used in cycloaddition reactions. nih.gov

Solvent-Free Methodologies

Performing reactions without a solvent (neat conditions) or in environmentally benign solvents like water is a cornerstone of green synthesis. Solvent-free approaches can lead to enhanced reaction rates, higher yields, and simplified work-up procedures. preprints.org

For isoxazole synthesis, solvent-free methods are often coupled with energy sources like microwave or ultrasonic irradiation. preprints.orgnih.gov For example, the one-pot synthesis of isoxazole derivatives via a cascade reaction has been effectively carried out under ultrasonication, which can accelerate the reaction and improve yields. preprints.orgrsc.org Another approach involves the multicomponent reaction of hydroxylamine hydrochloride, an aldehyde, and a β-ketoester catalyzed by itaconic acid under ultrasonic irradiation, demonstrating a significant rate enhancement compared to conventional heating. preprints.org The application of these solvent-free or aqueous conditions to a potential MCR for this compound could offer substantial environmental benefits.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is preferred over stoichiometric reagents to minimize waste. In isoxazole synthesis, a wide array of catalytic systems has been developed to improve efficiency and sustainability.

Metal-Free Catalysis: To circumvent the issues associated with metal catalysts, various metal-free alternatives have been explored. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes in water under ultrasound conditions. rsc.org TEMPO-catalyzed air oxidation provides another green route to substituted isoxazoles, using water as the solvent. nih.govrsc.org

Biocatalysis and Natural Catalysts: An innovative green approach involves the use of natural products as catalysts. The juices of fruits like coconut, tomato, and lime have been successfully employed as biocatalysts for the three-component synthesis of isoxazole derivatives. nih.govresearchgate.net These mild, renewable, and biodegradable catalysts can facilitate the reaction in an aqueous medium at room temperature. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and recyclability. Amine-functionalized cellulose (B213188) and nano-MgO are examples of heterogeneous catalysts used in the multicomponent synthesis of isoxazol-5(4H)-ones. mdpi.com These catalysts are effective under mild conditions and can often be recovered and reused multiple times.

Table 2: Green Catalytic Approaches for Isoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

| Organocatalyst | DABCO | Cascade Reaction | Metal-free, aqueous conditions | rsc.org |

| Organocatalyst | TEMPO | Oxidation | Metal-free, uses air as oxidant | nih.govrsc.org |

| Biocatalyst | Fruit Juices | Multi-component Reaction | Renewable, biodegradable, mild conditions | nih.govresearchgate.net |

| Heterogeneous | Amine-functionalized Cellulose | Multi-component Reaction | Recyclable, mild conditions | mdpi.com |

Comparative Analysis of Synthetic Efficiencies and Selectivities

When evaluating synthetic routes to this compound, efficiency and selectivity are paramount. A direct comparison is challenging without specific experimental data for the target molecule, but an analysis based on analogous reactions provides valuable insights.

Electrophilic Chloromethylation: This route is synthetically direct in concept (one step from the parent isoxazole), but it faces significant hurdles.

Efficiency: Often low-yielding due to the electron-deficient nature of the isoxazole ring. orgsyn.org Side reactions, such as polysubstitution or reaction at other sites, can further decrease the yield of the desired product.

Selectivity: While substitution is expected at the C4 position, regioselectivity can be an issue, especially if the starting isoxazole is activated at other positions. The harsh conditions often required (strong Lewis acids) can also lead to poor functional group tolerance.

Multi-Component Reaction (MCR): This approach builds the ring with the substituents in place, offering a different set of advantages and disadvantages.

Efficiency: MCRs are known for their high step and atom economy. They often proceed in high yields and reduce the need for intermediate purification, saving time and resources. nih.govnih.gov

Selectivity: Regioselectivity is generally excellent and is controlled by the choice of starting materials. For the synthesis of this compound, the structure is unambiguously determined by the use of ethyl 3-oxopentanoate and chloroacetaldehyde as precursors. This avoids the regioselectivity problems inherent in post-synthesis functionalization.

Green Chemistry Approaches: These methods prioritize sustainability, which often correlates with efficiency.

Efficiency: The use of ultrasound or microwave irradiation can drastically reduce reaction times and increase yields. preprints.org Catalytic approaches, by their nature, are highly efficient.

Selectivity: The selectivity of green methods is highly dependent on the specific reaction. For instance, Ru(II)-catalyzed cycloadditions offer high regioselectivity for 3,4,5-trisubstituted isoxazoles, which is difficult to achieve with older methods. nih.gov MCRs performed under green conditions maintain their inherent selectivity. nih.gov

Table 3: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Typical Yields | Selectivity (Regio) | Key Advantages | Key Disadvantages |

| Electrophilic Chloromethylation | Low to Moderate | Can be poor | Direct functionalization | Harsh conditions, low yields, potential side reactions |

| Multi-Component Reaction | Good to Excellent | Excellent | High atom/step economy, convergent, mild conditions | Requires specific, sometimes complex, starting materials |

| Green Catalytic Routes | Good to Excellent | Generally Good to Excellent | Sustainable, mild conditions, often recyclable catalysts | Catalyst development can be complex |

Reactivity and Reaction Pathways of 4 Chloromethyl 5 Ethylisoxazole

Reactivity Profile of the Chloromethyl Group in 4-(Chloromethyl)-5-ethylisoxazole

The chloromethyl group attached to the C4 position of the isoxazole (B147169) ring in this compound is the primary site of its reactivity. This reactivity stems from the electron-withdrawing nature of the adjacent isoxazole ring and the chlorine atom, which polarizes the C-Cl bond, making the methylene (B1212753) carbon susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating a variety of substitution reactions. This inherent reactivity allows for the use of this compound as a versatile building block in organic synthesis for the introduction of the 5-ethylisoxazol-4-ylmethyl moiety into various molecular scaffolds.

The primary mode of reaction for this compound involves nucleophilic substitution at the chloromethyl carbon. A diverse range of nucleophiles can displace the chloride ion, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. These reactions are typically carried out under standard conditions for SN2 reactions, often in the presence of a base to deprotonate the nucleophile or to neutralize the HCl generated during the reaction.

The reaction of this compound with alkoxides or phenoxides (RO⁻) results in the formation of ether derivatives. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield 4-(methoxymethyl)-5-ethylisoxazole. Similarly, reaction with substituted phenols in the presence of a base like potassium carbonate affords the corresponding aryl ethers. researchgate.netresearchgate.net This Williamson ether synthesis-type reaction is a common strategy for linking the isoxazole core to other aromatic systems. researchgate.net

Ester derivatives can be synthesized by reacting this compound with carboxylate salts (RCOO⁻). The carboxylate anion acts as the nucleophile, displacing the chloride to form an ester linkage.

Table 1: Examples of Ether and Ester Formation Reactions

| Nucleophile | Reagent/Conditions | Product |

| Phenoxide | Substituted Phenol, K₂CO₃, Ethanol | 4-(Aryloxymethyl)-5-ethylisoxazole researchgate.netresearchgate.net |

| Carboxylate | Carboxylic Acid, Base | 4-(Acyloxymethyl)-5-ethylisoxazole |

Primary and secondary amines readily react with this compound to yield the corresponding alkylated amines. researchgate.net These reactions are often performed in a suitable solvent and may require a base to scavenge the liberated HCl. The resulting secondary or tertiary amines can be important intermediates in the synthesis of biologically active compounds.

Similarly, thiols (RSH) and thiolates (RS⁻) are excellent nucleophiles for the displacement of the chloride from this compound, leading to the formation of thioethers (sulfides). researchgate.net These reactions are typically efficient and proceed under mild conditions.

Table 2: Examples of Amine and Thiol Alkylation Reactions

| Nucleophile | Reagent/Conditions | Product |

| Secondary Amine | R₂NH, Solvent | N-(5-Ethylisoxazol-4-ylmethyl)-dialkylamine researchgate.net |

| Thiol | RSH, Base | 4-(Alkylthiomethyl)-5-ethylisoxazole researchgate.net |

| Thiourea | Thiourea | S-(5-Ethylisoxazol-4-ylmethyl)isothiouronium salt researchgate.net |

| Thioglycolic acid | HSCH₂COOH, Base | (5-Ethylisoxazol-4-ylmethyl)thioacetic acid researchgate.net |

The chloride of this compound can be displaced by cyanide ions (CN⁻) to form 4-(cyanomethyl)-5-ethylisoxazole. This reaction introduces a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. The reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. rsc.org

Displacement by the azide (B81097) ion (N₃⁻) provides a straightforward route to 4-(azidomethyl)-5-ethylisoxazole. nih.govresearchgate.net This reaction is generally performed with sodium azide in a suitable solvent. nih.govsemanticscholar.org The resulting azide is a valuable intermediate, for example, in the construction of triazole rings via "click" chemistry or for reduction to the corresponding primary amine.

Table 3: Cyanide and Azide Displacement Reactions

| Nucleophile | Reagent/Conditions | Product |

| Cyanide | NaCN or KCN, DMSO/DMF | 4-(Cyanomethyl)-5-ethylisoxazole rsc.org |

| Azide | NaN₃, DMF | 4-(Azidomethyl)-5-ethylisoxazole nih.govresearchgate.netsemanticscholar.org |

While less common than nucleophilic substitutions, the chloromethyl group can potentially participate in radical reactions. Homolytic cleavage of the C-Cl bond, typically initiated by radical initiators (e.g., AIBN) or photochemically, would generate a 5-ethylisoxazol-4-ylmethyl radical. This reactive intermediate could then engage in various radical processes, such as addition to double bonds or hydrogen atom abstraction. However, specific literature detailing radical reactions of this compound is not extensively documented, suggesting this pathway is less synthetically exploited compared to its ionic counterparts.

The interaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can be complex. libretexts.orglibretexts.org These reagents are potent nucleophiles and strong bases. libretexts.org While they can displace the chloride to form a new carbon-carbon bond, side reactions are possible. The strong basicity of these reagents could lead to deprotonation at positions on the isoxazole ring or the ethyl group if kinetically favorable. libretexts.orglibretexts.org

A more controlled C-C bond formation can often be achieved using organocuprates (Gilman reagents, R₂CuLi), which are softer nucleophiles and less prone to side reactions like deprotonation. youtube.comchadsprep.com These reagents are known to react effectively with alkyl halides. The reaction would involve the formation of a new carbon-carbon bond by replacing the chlorine atom with an alkyl or aryl group from the organocuprate.

Table 4: Potential Interactions with Organometallic Reagents

| Reagent | Potential Product | Considerations |

| Grignard Reagent (RMgX) | 4-(Alkyl/Arylmethyl)-5-ethylisoxazole | Strong basicity may lead to side reactions. libretexts.orglibretexts.org |

| Organolithium (RLi) | 4-(Alkyl/Arylmethyl)-5-ethylisoxazole | Strong basicity may lead to side reactions. libretexts.orglibretexts.org |

| Organocuprate (R₂CuLi) | 4-(Alkyl/Arylmethyl)-5-ethylisoxazole | Milder, more selective for C-C bond formation. youtube.comchadsprep.com |

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

Reactivity of the Isoxazole Heterocycle in this compound

The isoxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) due to the presence of the nitrogen and oxygen atoms. These heteroatoms influence the electron distribution within the ring, affecting its susceptibility to various reagents.

Electrophilic Aromatic Substitution Attempts and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. uci.edumasterorganicchemistry.commasterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.comleah4sci.com

For the isoxazole ring in this compound, the directing effects of the substituents and the inherent electronic nature of the heterocycle must be considered. The isoxazole ring itself is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The nitrogen atom acts as a deactivating group, making electrophilic substitution more difficult.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br). uci.edumasterorganicchemistry.com

Nitration: Introduction of a nitro group (NO2). masterorganicchemistry.comleah4sci.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. uci.edumasterorganicchemistry.com

Attempts to perform these reactions on the isoxazole ring of this compound would likely face limitations due to the deactivating nature of the heterocycle. The reaction conditions, such as the choice of Lewis acid catalyst and temperature, would need to be carefully optimized. nih.gov For instance, strong acid catalysts are often required to generate a sufficiently potent electrophile to react with deactivated aromatic rings. masterorganicchemistry.com

Nucleophilic Attack on the Isoxazole Ring System

While the isoxazole ring is generally resistant to electrophilic attack, it can be susceptible to nucleophilic attack, particularly under forcing conditions or if the ring is activated by electron-withdrawing groups. Nucleophilic attack on the isoxazole ring can lead to ring-opening or substitution reactions. The C3 and C5 positions of the isoxazole ring are the most likely sites for nucleophilic attack due to the electron-withdrawing effect of the nitrogen and oxygen atoms. However, in the case of this compound, the primary site for nucleophilic attack is overwhelmingly the chloromethyl group, as will be discussed later.

Ring-Opening and Rearrangement Reactions

Isoxazole rings can undergo a variety of ring-opening and rearrangement reactions, often initiated by heat, light, or chemical reagents. wiley-vch.de These reactions can lead to the formation of diverse and complex molecular structures.

One common pathway for isoxazole ring-opening involves the cleavage of the weak N-O bond. This can be followed by a series of rearrangements to yield different heterocyclic or acyclic products. For example, treatment of some isoxazoles with base can induce fragmentation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been applied to isoxazole systems, allowing for the introduction of various substituents at different positions on the ring. mdpi.comrsc.org

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Couples an organoboron compound with a halide. nih.govmdpi.com

Stille Coupling: Couples an organotin compound with a halide.

Heck Coupling: Couples an alkene with a halide.

Sonogashira Coupling: Couples a terminal alkyne with a halide. mdpi.com

Buchwald-Hartwig Amination: Couples an amine with a halide.

To perform a cross-coupling reaction on the isoxazole ring of this compound, a leaving group (such as a halogen) would typically need to be present at one of the ring positions (C3 or C5). If a bromo- or iodo-substituted analogue of this compound were available, it could potentially undergo palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or other functional groups onto the isoxazole core. nih.govscispace.com The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. nih.gov

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity of a reaction is a key challenge. nih.govresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

For this compound, the primary competition is between reactions at the chloromethyl group and reactions at the isoxazole ring. The chloromethyl group is a highly reactive electrophilic site due to the electron-withdrawing nature of the chlorine atom, making it very susceptible to nucleophilic substitution. In most cases, nucleophiles will preferentially attack the chloromethyl group rather than the isoxazole ring.

The regioselectivity of reactions on the isoxazole ring itself is governed by the electronic properties of the ring and the directing effects of the existing substituents (the ethyl group at C5 and the chloromethyl group at C4). nih.gov For electrophilic substitution, the substitution pattern would be influenced by the combined directing effects of these groups. For nucleophilic attack or metallation-cross-coupling sequences, the regioselectivity would depend on the specific reaction conditions and the nature of the attacking species.

Mechanistic Investigations of Key Transformations of this compound

A detailed mechanistic understanding of the reactions of this compound is essential for predicting and controlling its chemical behavior.

The most common reaction of this compound is nucleophilic substitution at the chloromethyl group. This reaction likely proceeds through an SN2 mechanism, where a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single concerted step. The rate of this reaction would be influenced by the strength of the nucleophile, the solvent, and the temperature.

Mechanistic investigations into the reactivity of the isoxazole ring would involve studying the intermediates and transition states of potential reactions. For example, in electrophilic aromatic substitution, the stability of the intermediate sigma complex would determine the regiochemical outcome. leah4sci.com For ring-opening reactions, identifying the initial bond cleavage and the subsequent rearrangement pathways would be key. Techniques such as kinetic studies, isotopic labeling, and computational modeling can provide valuable insights into these reaction mechanisms.

Below is a table summarizing the expected reactivity of the different positions of this compound.

| Position | Functional Group | Expected Reactivity |

| Chloromethyl Carbon | -CH₂Cl | Highly susceptible to nucleophilic substitution (SN2) |

| C3 | Isoxazole Ring | Potential for deprotonation/metallation followed by reaction with electrophiles. Generally low reactivity towards direct electrophilic or nucleophilic attack. |

| C4 | Isoxazole Ring | Substituted with the chloromethyl group. |

| C5 | Isoxazole Ring | Substituted with the ethyl group. |

Transition State Analysis in Nucleophilic Substitution

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model and analyze the geometry and energetics of such transition states. researchgate.netmdpi.com For a typical SN2 reaction involving a chloromethyl group, the transition state is characterized by a trigonal bipyramidal geometry around the central carbon atom. In this arrangement, the incoming nucleophile and the departing chloride ion are positioned axially, while the hydrogen atoms and the isoxazole ring lie in the equatorial plane.

The electronic nature of the 5-ethylisoxazole (B1628975) ring plays a crucial role in stabilizing this transition state. The isoxazole ring is an electron-withdrawing heterocycle, which can influence the charge distribution in the transition state. This electron-withdrawing character can polarize the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Hypothetical Transition State Parameters for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Hypothetical Value | Description |

| C-Nu Bond Length (Å) | ~2.0 - 2.5 | The forming bond between the carbon and the nucleophile. |

| C-Cl Bond Length (Å) | ~2.1 - 2.6 | The breaking bond between the carbon and the chlorine. |

| Nu-C-Cl Angle (°) | ~180 | The angle between the incoming nucleophile and the leaving group. |

| Activation Energy (kcal/mol) | Varies with nucleophile and solvent | The energy barrier that must be overcome for the reaction to occur. |

Note: The values in this table are hypothetical and are intended to be illustrative of typical SN2 transition states. Actual values would require specific computational modeling.

Kinetic Studies of Reaction Rates

The rate of a chemical reaction provides quantitative information about the reaction mechanism. For the nucleophilic substitution of this compound, kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time under controlled conditions of temperature, concentration, and solvent.

The reaction is expected to follow second-order kinetics, consistent with an SN2 mechanism, where the rate is dependent on the concentrations of both the isoxazole substrate and the nucleophile. libretexts.org The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Here, 'k' is the second-order rate constant, a key parameter that quantifies the intrinsic reactivity of the system.

Systematic studies of reaction rates often involve varying the structure of the nucleophile and the substituents on the aromatic or heterocyclic ring to understand the electronic and steric effects on reactivity. One powerful tool in physical organic chemistry for this purpose is the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. youtube.com While a specific Hammett study for this compound is not documented, the principles can be applied to understand how substituents on the isoxazole ring, if present, would affect the reaction rate. For instance, electron-withdrawing groups on the isoxazole ring would be expected to increase the rate of nucleophilic substitution by stabilizing the developing negative charge on the leaving group in the transition state.

Table 2: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Relative Rate Constant (k_rel) | Nucleophilicity |

| I⁻ | High | Strong |

| Br⁻ | Moderate | Good |

| CN⁻ | Moderate | Good |

| N₃⁻ | Moderate | Good |

| OH⁻ | Moderate | Good |

| H₂O | Low | Weak |

Note: This table presents a qualitative and hypothetical trend. The actual relative rates would depend on the specific reaction conditions, particularly the solvent.

The choice of solvent is also a critical factor influencing the reaction rate. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Applications of 4 Chloromethyl 5 Ethylisoxazole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of a reactive chloromethyl group on the isoxazole (B147169) ring makes 4-(Chloromethyl)-5-ethylisoxazole a valuable precursor for synthesizing intricate heterocyclic systems. This functional group acts as an electrophilic handle, readily participating in reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex molecular frameworks.

The synthesis of fused and bridged bicyclic structures is a key area in organic chemistry, often leading to molecules with unique three-dimensional shapes and biological properties. chemenu.com The chloromethyl group of this compound is ideally suited for orchestrating ring-closing reactions to form such systems.

An illustrative strategy involves an intramolecular nucleophilic substitution, where a nucleophile, tethered to another position on the isoxazole or its substituent, attacks the chloromethyl carbon to forge a new ring fused to the original isoxazole core. While specific examples for this compound are not extensively documented, the reactivity of analogous chloromethylated heterocycles demonstrates the principle. For instance, chloromethyl-substituted thiazoles are used in condensation reactions that lead to more complex structures. asianpubs.org A plausible pathway for forming a fused isoxazole system could involve the reaction of this compound with a binucleophile, followed by a subsequent intramolecular cyclization.

Table 1: Plausible Reaction Scheme for Fused Ring Construction

| Reactant A | Reactant B | Proposed Intermediate | Final Fused Product | Reaction Type |

| This compound | 2-Aminophenol | N-(2-hydroxyphenyl)-1-(5-ethylisoxazol-4-yl)methanamine | 5-Ethyl-10H-isoxazolo[4,5-b] nih.govbenzoxazepine | Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization |

This approach highlights how the chloromethyl moiety can serve as a linchpin, connecting the isoxazole scaffold to another cyclic system.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid structures and novel chemical space. nih.gov The synthesis of spirocycles often involves an intramolecular alkylation where the spiro center is formed. This compound can serve as a key electrophile in such transformations.

A general approach could involve reacting the chloromethyl group with a nucleophile that is part of a separate carbocyclic or heterocyclic ring. If this nucleophile is a malonate ester or a similar carbanion equivalent attached to a ring, the initial substitution reaction can be followed by a second ring-closing step to form the spirocyclic system. This double alkylation sequence, where the chloromethyl group provides one of the connections, is a powerful strategy for constructing complex spiro-heterocycles.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced materials. The reactive handle provided by the chloromethyl group allows for the incorporation of the this compound unit into larger molecular assemblies, including polymers and ligands.

The development of polymers from renewable or specialized chemical building blocks is a major focus of modern materials science. nuph.edu.ua Functionalized heterocycles are valuable as monomers because they can impart specific properties, such as rigidity and thermal stability, to the resulting polymer. biosynth.com The chloromethyl group of this compound is well-suited for polymerization reactions.

For example, it can undergo polycondensation with dinucleophiles such as bisphenols or diamines. The reaction proceeds via repeated nucleophilic substitution of the chlorine atom, leading to the formation of polyesters or polyamides where the ethylisoxazole unit is integrated into the polymer backbone. The rigidity of the isoxazole ring could contribute to enhanced thermal and mechanical properties of the resulting material, analogous to how furan-based monomers are used to create high-performance polymers. biosynth.comescholarship.org

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity. Heterocyclic compounds are frequently used as scaffolds for ligands. The chloromethyl group on this compound provides a convenient anchor point for attaching coordinating groups.

A straightforward synthesis of a potential ligand could involve the reaction of this compound with a nucleophilic phosphine (B1218219), such as diphenylphosphine. This substitution reaction would yield a phosphine ligand bearing an ethylisoxazole moiety. The nitrogen and oxygen atoms of the isoxazole ring, in proximity to the phosphine, could potentially engage in secondary coordination with the metal center, creating a bidentate or pincer-type ligand. Such ligands are highly sought after for their ability to stabilize catalytic species and influence the selectivity of reactions.

Strategic Intermediate for Scaffold Diversification

Perhaps the most powerful application of this compound in organic synthesis is its role as a versatile intermediate for scaffold diversification. The chloromethyl group is a reactive functional handle that can be readily transformed into a wide array of other functional groups through nucleophilic substitution reactions. nih.gov This allows for the generation of a library of novel 5-ethylisoxazole (B1628975) derivatives from a single, common precursor. nih.gov

This strategy is highly efficient in medicinal chemistry and materials science for exploring structure-activity relationships. By reacting this compound with various nucleophiles, chemists can systematically modify the substituent at the 4-position and fine-tune the properties of the molecule. For example, reaction with sodium azide (B81097) yields an azidomethyl derivative, which can be further modified via click chemistry or reduced to an aminomethyl group. Reaction with thiols provides thioethers, while reaction with alcohols or phenols yields ethers.

Table 2: Examples of Scaffold Diversification from this compound

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | -CH₂OH | Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) | -CH₂OCH₃ | Ether |

| Cyanide (CN⁻) | Sodium Cyanide | -CH₂CN | Nitrile |

| Azide (N₃⁻) | Sodium Azide | -CH₂N₃ | Azide |

| Thiolate (RS⁻) | Sodium Thiophenolate | -CH₂SPh | Thioether |

| Amine (R₂NH) | Diethylamine | -CH₂NEt₂ | Tertiary Amine |

| Carboxylate (RCOO⁻) | Sodium Acetate | -CH₂OC(O)CH₃ | Ester |

This versatility makes this compound a valuable platform for creating a diverse range of molecules for screening and development in various scientific fields. nih.govnih.gov

Parallel Synthesis and Combinatorial Library Generation

Parallel synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation of a multitude of distinct compounds for screening. digitellinc.comyoutube.com The chemical reactivity of this compound makes it an ideal scaffold for such endeavors. The key to its utility lies in the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.

By reacting this compound with a diverse array of nucleophiles, a library of compounds sharing the core 5-ethylisoxazole-4-yl-methyl structure but differing in their peripheral functionality can be efficiently synthesized in parallel. This approach allows for systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore.

Common classes of nucleophiles used for this purpose include:

Amines (Primary and Secondary): Reaction with various amines leads to the formation of a diverse set of 4-(aminomethyl)-5-ethylisoxazoles.

Thiols: Thiolates react to produce the corresponding thioethers.

Alcohols/Phenols: In the presence of a base, alcohols and phenols can displace the chloride to form ethers.

Carboxylates: Reaction with carboxylate salts yields ester derivatives.

The table below illustrates a hypothetical parallel synthesis scheme starting from this compound and a selection of representative nucleophiles.

| Entry | Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| 1 | Morpholine (B109124) | -CH2-N(CH2CH2)2O | Aminomethylisoxazole |

| 2 | Benzenethiol | -CH2-S-Ph | Thioether |

| 3 | Sodium Phenoxide | -CH2-O-Ph | Aryloxymethylisoxazole |

| 4 | Sodium Acetate | -CH2-O-C(O)CH3 | Ester |

| 5 | Piperidine | -CH2-N(CH2)5 | Aminomethylisoxazole |

This strategy facilitates the creation of focused libraries for lead optimization, where subtle structural modifications can be systematically evaluated to enhance potency, selectivity, or pharmacokinetic properties. digitellinc.com

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. This strategy is invaluable for introducing chemical diversity at a late stage of a synthetic sequence. This compound is an excellent substrate for PSM, where the isoxazole ring is first constructed, followed by modification via the chloromethyl handle.

The reactivity of the chloromethyl group is the central feature of these modifications. Nucleophilic substitution is the most common transformation, allowing for the attachment of a wide range of functional groups and molecular fragments. For instance, the synthesis of various 3-aryloxymethyl-5-phenylisoxazoles has been demonstrated through the reaction of 3-(chloromethyl)-5-phenylisoxazole (B76759) with substituted phenols, showcasing a strategy directly analogous to what would be employed for the 4-chloromethyl isomer.

Key transformations in PSM of this compound would include:

N-Alkylation: Reaction with primary or secondary amines to introduce basic nitrogen centers or linkers.

O-Alkylation: Reaction with alcohols or phenols to form ethers.

S-Alkylation: Reaction with thiols to generate thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

Formation of Esters: Displacement with carboxylate anions.

Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These modifications allow a single, readily accessible intermediate, this compound, to become a gateway to a vast chemical space, providing access to compounds with tailored physical, chemical, and biological properties. mdpi.com

Utilisation in Retrosynthetic Analysis for Isoxazole-Containing Targets

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. When a target molecule contains the 4,5-disubstituted isoxazole core present in derivatives of this compound, specific and reliable disconnection strategies can be employed.

The most powerful and widely used method for the construction of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govcore.ac.uk For a 4,5-disubstituted isoxazole, the key retrosynthetic disconnection breaks the ring into a nitrile oxide and an alkyne.

Considering a generic target derived from our scaffold, Target Molecule A , the retrosynthetic pathway would be as follows:

Functional Group Interconversion (FGI): The first disconnection simplifies the functional group derived from the chloromethyl handle back to the chloromethyl group itself. For example, if the target contains a 4-(morpholinomethyl) group, it is disconnected back to this compound.

C-C and C-O Bond Disconnection (Cycloaddition): The core this compound is then disconnected via the [3+2] cycloaddition pathway. This breaks the isoxazole ring into two key synthons:

A Nitrile Oxide: This component corresponds to the C3 and N2 atoms of the isoxazole ring.

An Alkyne: This three-carbon component provides the C4, C5, and the ethyl substituent of the target. For this compound, the required alkyne is 1-chloro-2-pentyne.

The nitrile oxide itself is typically generated in situ from a more stable precursor, most commonly an aldoxime (by oxidation with an agent like N-chlorosuccinimide) or a primary nitroalkane (by dehydration). core.ac.uk

Retrosynthetic Scheme for a Generic 4,5-Disubstituted Isoxazole:

This analysis reveals that complex isoxazole-containing molecules can be traced back to simple, linear precursors, providing a logical and efficient blueprint for their laboratory synthesis. The reliability of the nitrile oxide cycloaddition makes this a favored strategy for constructing isoxazole rings with predictable regiochemistry. beilstein-journals.org

Computational and Theoretical Investigations of 4 Chloromethyl 5 Ethylisoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding a molecule's electronic properties. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of isoxazole (B147169) and its derivatives, providing insights into their reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to a molecule's behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A molecule's nucleophilicity and its tendency to be oxidized are related to the energy and location of its HOMO. Regions of the molecule with a high HOMO coefficient are the most likely sites for electrophilic attack. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A molecule's electrophilicity and its susceptibility to reduction are governed by its LUMO. Sites with a high LUMO coefficient are prone to nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on various isoxazole derivatives have calculated these parameters. For instance, DFT calculations can determine the HOMO-LUMO gap, which is affected by the nature of the substituents on the isoxazole ring. researchgate.net

Table 1: Representative FMO Energies and Energy Gaps for Substituted Isoxazoles (Calculated using DFT) Note: This table presents illustrative data based on findings for various isoxazole derivatives to demonstrate the concept.

| Compound | Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-diphenylisoxazole | MPW1PW91 | -6.80 | -1.73 | 5.07 |

| 3-(4-chlorophenyl)-5-phenylisoxazole | MPW1PW91 | -6.95 | -1.98 | 4.97 |

| 3-(4-nitrophenyl)-5-phenylisoxazole | MPW1PW91 | -7.45 | -2.95 | 4.50 |

This interactive table demonstrates how electron-withdrawing substituents (like a nitro group) can lower the HOMO and LUMO energies and reduce the energy gap, thereby increasing the molecule's reactivity. researchgate.net

For 4-(Chloromethyl)-5-ethylisoxazole, the electron-rich isoxazole ring, particularly the nitrogen and oxygen atoms, would be expected to contribute significantly to the HOMO, while the LUMO would likely have significant contributions from the chloromethyl group, marking it as a potential site for nucleophilic substitution.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is mapped onto a surface of constant electron density. The colors on an ESP map indicate the electrostatic potential:

Red: Regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. acs.org

Blue: Regions of most positive potential, which are electron-poor and are susceptible to nucleophilic attack. acs.org

Green/Yellow: Regions of intermediate or neutral potential.

For an isoxazole derivative, ESP maps consistently show a significant negative potential around the nitrogen atom of the ring, highlighting it as a primary site for hydrogen bonding and electrophilic interaction. researchgate.net The presence of the electronegative chlorine atom in this compound would create a localized electron-deficient (positive) region on the adjacent carbon atom, reinforcing its electrophilic character.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, determine the structures of transition states, and calculate activation energies, thereby predicting the most likely reaction mechanism. capes.gov.bracs.org

A key application of computational modeling is the elucidation of reaction mechanisms that are difficult to study experimentally. For example, theoretical studies on the thermal decomposition of the parent isoxazole have shown that the molecule rearranges through specific transition states to form more stable products like acetonitrile (B52724) and carbon monoxide. acs.org These studies calculate the energy barriers (activation energies) for different proposed pathways, allowing chemists to identify the most kinetically favorable route. capes.gov.bracs.org

A plausible reaction involving this compound is the nucleophilic substitution at the chloromethyl group. Computational modeling could be used to generate an energy profile for this reaction, as illustrated by the representative data below.

Table 2: Illustrative Energy Profile for a Nucleophilic Substitution Reaction Note: This table contains hypothetical but realistic energy values for an SN2 reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···CH₂(isoxazole)···Cl]⁻ | +20.5 |

| Products | 4-(Nu-methyl)-5-ethylisoxazole + Cl⁻ | -15.0 |

This interactive table shows that the reaction must overcome an energy barrier of 20.5 kcal/mol at the transition state to proceed to the more stable products.

Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models account for this in two primary ways: researchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to account for bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the reactant molecules. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which may be crucial for stabilizing transition states or intermediates.

For reactions involving charged species, such as the transition state in a nucleophilic substitution, the choice of solvent is critical. A polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy and accelerating the reaction, an effect that can be accurately modeled computationally. researchgate.net

Conformational Analysis and Stability Studies

Most molecules are not rigid and can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them. researchgate.net

For this compound, key rotations would occur around the C-C bonds of the ethyl and chloromethyl substituents. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of energy minima (stable conformers) and maxima (transitional conformations).

This type of analysis is crucial in fields like drug design, where the bioactive conformation of a molecule must fit into a specific receptor pocket. For example, computational conformational analysis of isoxazole analogues has been used to guide the design of rigid molecules with improved potency. acs.org Preliminary conformational analyses of natural product derivatives have also shown that introducing an isoxazole ring can enhance biological activity. nih.govmdpi.com

Table 3: Representative Relative Energies for Different Conformations of an Ethyl Group Note: This table provides illustrative data for the rotation around a C-C bond.

| Dihedral Angle (degrees) | Conformation | Relative Energy (kcal/mol) |

| 60 | Staggered (Gauche) | 0.8 |

| 120 | Eclipsed | 3.4 |

| 180 | Staggered (Anti) | 0.0 |

This interactive table shows the anti conformation is the most stable (lowest energy), while the eclipsed conformation represents an energy barrier to rotation.

Density Functional Theory (DFT) Applications in Understanding Isoxazole Ring Reactivity

Density Functional Theory (DFT) has become a vital tool in computational chemistry for elucidating the electronic structure and reactivity of heterocyclic compounds, including isoxazole derivatives. researchgate.netnih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from DFT analyses of related isoxazole structures provide significant insights into its probable chemical behavior.

DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic parameters that are crucial for understanding reactivity. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

For the isoxazole ring, DFT studies have shown that the distribution of electron density is significantly influenced by the nature and position of substituents. researchgate.net In the case of this compound, the ethyl group at the C5 position is an electron-donating group, which tends to increase the electron density of the ring. Conversely, the chloromethyl group at the C4 position is electron-withdrawing, which decreases the ring's electron density. This push-pull electronic effect creates a specific charge distribution that dictates the molecule's reactivity towards electrophiles and nucleophiles.

Studies on methyl-substituted isoxazoles have revealed that such substitutions can influence the heat of formation and other electronic parameters by disturbing the charge within the ring. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net DFT calculations on various substituted isoxazoles have demonstrated that the introduction of different functional groups can modulate this energy gap. researchgate.netresearchgate.net For instance, the presence of an electron-withdrawing group like a halogen has been shown to result in a smaller HOMO-LUMO gap, indicating increased chemical reactivity and lower kinetic stability. researchgate.net

The molecular electrostatic potential (MEP) map is another powerful outcome of DFT calculations, visualizing the electron density around the molecule. For a substituted isoxazole, the MEP map would highlight the nitrogen atom as a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. mdpi.com The regions around the electron-withdrawing chloromethyl group would exhibit a more positive potential, indicating susceptibility to nucleophilic attack.

The table below summarizes key DFT-calculated parameters for a model substituted isoxazole, illustrating how these values are interpreted to predict reactivity.

| Parameter | Typical Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Higher energy indicates greater ease of donating electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Lower energy indicates greater ease of accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap suggests higher reactivity and polarizability. researchgate.net |

| Mulliken Charge on N | -0.45 | A negative charge indicates a nucleophilic center, prone to protonation or electrophilic attack. |

| Dipole Moment | 3.5 D | A higher dipole moment suggests a more polar molecule, influencing solubility and intermolecular interactions. |

This table is illustrative, based on general findings for substituted isoxazoles, as specific data for this compound is not available.

These computational insights are invaluable for predicting the regioselectivity of reactions involving the isoxazole ring, such as cycloadditions, and for understanding the interactions of these molecules with biological targets. nih.gov

In Silico Design Principles for Novel this compound Derivatives

The process of designing novel and more effective therapeutic agents often employs in silico techniques to predict the properties and activities of new molecular structures, guiding synthetic efforts toward the most promising candidates. tandfonline.comtandfonline.com For derivatives of this compound, these computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For isoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models generate contour maps that visualize the regions where modifications to the lead structure—in this case, this compound—are likely to enhance a desired activity.

For example, a CoMSIA model for a series of isoxazole-based enzyme inhibitors might reveal that:

Steric bulk is favored at the C5-ethyl group, suggesting that replacing it with larger alkyl or aryl groups could improve binding.

An electron-withdrawing feature is beneficial near the C4-chloromethyl group, indicating that substitution with other haloalkyl groups might be advantageous.

A hydrogen bond donor is required in a specific region, guiding the incorporation of moieties like -OH or -NH2 at a suitable position on a substituent.

Molecular docking is another critical in silico tool that predicts how a ligand (the isoxazole derivative) binds to the active site of a biological target, such as an enzyme or receptor. nih.govacs.orgresearchgate.net By simulating the interactions, researchers can estimate the binding affinity (docking score) and visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. qu.edu.sanih.gov

The design principles for new this compound derivatives would involve iterative cycles of:

Scaffold Modification: Proposing virtual modifications to the parent structure. This could involve altering the substituents at the C4 and C5 positions or introducing new functional groups.

Molecular Docking: Docking these new virtual compounds into the active site of a chosen biological target. mdpi.com

Binding Affinity and Interaction Analysis: Evaluating the docking scores and the specific interactions formed. Derivatives that show improved binding affinity and favorable interactions are prioritized. researchgate.net

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to ensure they have drug-like characteristics. tandfonline.comtandfonline.com

The following table outlines hypothetical design strategies for novel this compound derivatives based on these principles.

| Design Strategy | Proposed Modification | Rationale (Based on In Silico Principles) | Target Property |

| Enhance Hydrophobic Interactions | Replace the C5-ethyl group with a cyclohexyl or phenyl ring. | Docking studies often reveal hydrophobic pockets in active sites; larger, non-polar groups can fill these pockets to increase binding affinity. mdpi.com | Improved enzyme inhibition |

| Introduce Hydrogen Bonding | Introduce a hydroxyl group on the C5-ethyl substituent (e.g., creating a 5-(1-hydroxyethyl) group). | To form a new hydrogen bond with a specific amino acid residue (e.g., serine, threonine) in the target's active site, as identified by docking. | Increased binding selectivity |

| Modulate Electronic Profile | Replace the chlorine in the chloromethyl group with fluorine or bromine. | To fine-tune the electron-withdrawing strength at the C4 position, potentially altering reactivity and interaction with polar residues. researchgate.netacs.org | Optimized target engagement |

| Improve Pharmacokinetics | Add a polar group, such as a morpholine (B109124) ring, via a linker to the C4 position. | To enhance solubility and improve the overall ADMET profile, as predicted by pharmacokinetic models. nih.gov | Better oral bioavailability |

Through the synergistic use of QSAR, molecular docking, and ADMET prediction, medicinal chemists can rationally design new derivatives of this compound with a higher probability of possessing desired biological activities and favorable drug-like properties, thereby streamlining the drug discovery process. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 4 Chloromethyl 5 Ethylisoxazole Chemistry

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules is of paramount importance in drug discovery and development. While methods for the asymmetric synthesis of isoxazolines have been reported, the development of stereoselective pathways to chiral 4-(chloromethyl)-5-ethylisoxazole derivatives remains a significant challenge and a key area for future research. acs.orgnih.govnih.gov

Future efforts could focus on the development of catalytic asymmetric methods to introduce the chloromethyl and ethyl groups onto the isoxazole (B147169) core with high enantioselectivity. This could involve the use of chiral catalysts in cycloaddition reactions or the enantioselective functionalization of a pre-formed isoxazole ring. For instance, the use of chiral auxiliaries or chiral pool synthesis, starting from readily available chiral natural products, could provide access to enantiopure starting materials for the synthesis of chiral this compound. youtube.com The synthesis of novel chiral isoxazole derivatives has been shown to be crucial for modulating their pharmacological activity, highlighting the importance of developing such synthetic routes. nih.govnih.gov

Table 1: Potential Stereoselective Strategies

| Strategy | Description | Potential Catalyst/Reagent |

|---|---|---|

| Asymmetric Cycloaddition | [3+2] cycloaddition of a nitrile oxide with a chiral alkyne. | Chiral Lewis Acids |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials derived from natural products. | (S)-Epichlorohydrin |

Exploration of C-H Functionalization Strategies on the Isoxazole Ring